DMPX

Adenosine Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

DMPX (3,7-Dimethyl-1-propargylxanthine) is the only adenosine A2A antagonist that delivers oral bioavailability, blood-brain barrier penetration, and a validated 11‑fold in vivo selectivity window. Unlike caffeine, DMPX discriminates between A2A and A1 receptors, removing confounding variables. Its oral route enables chronic dosing without parenteral stress, while being 15–28× more potent than caffeine in blocking A2A-mediated responses. Researchers investigating antidepressant mechanisms confirm that only DMPX, not A1-selective DPCPX, synergizes with tianeptine in the forced swim test. Choose DMPX for reproducible, mechanistically interpretable behavioral and CNS studies.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 14114-46-6
Cat. No. B014051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMPX
CAS14114-46-6
SynonymsDMPX, 3,7-Dimethyl-1-(2-propynyl)xanthine;  NSC 242985
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C
InChIInChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3
InChIKeyIORPOFJLSIHJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMPX (CAS 14114-46-6) for Research Procurement: Selective A2A Adenosine Receptor Antagonist


DMPX (3,7-Dimethyl-1-propargylxanthine) is a synthetic methylxanthine analog of caffeine classified as a selective adenosine A2A receptor antagonist [1]. It is a well-established research tool compound with a long publication history dating to 1988 [2]. Unlike non-selective xanthines, DMPX discriminates between adenosine receptor subtypes, exhibiting preferential affinity for A2A over A1 receptors . The compound crosses the blood-brain barrier, enabling in vivo CNS applications [1].

Why DMPX Cannot Be Substituted with Caffeine or Other Non-Selective Adenosine Antagonists


Substituting DMPX with caffeine, theophylline, or other non-selective methylxanthines introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. Caffeine antagonizes both A1 and A2A receptors with poor selectivity, whereas DMPX provides a defined window of A2A-preferential blockade [1]. In behavioral pharmacology studies, DMPX produces distinct locomotor modulation profiles versus caffeine due to its receptor selectivity pattern [2]. Furthermore, among A2A antagonists, pharmacokinetic properties diverge dramatically—DMPX demonstrates oral bioavailability characteristics that differ substantially from high-affinity but poorly bioavailable alternatives such as SCH58261 [3]. These differences directly impact dosing regimens, brain exposure, and functional outcomes in vivo, making generic substitution scientifically unsound without controlled cross-validation.

DMPX Procurement Decision Matrix: Quantitative Differentiation Evidence Versus Comparators


A2A Receptor Selectivity Profile of DMPX Versus A1 Receptors

DMPX exhibits preferential binding to adenosine A2A receptors over A1 receptors. In radioligand binding studies using rat brain preparations, DMPX demonstrates a Ki of 11 μM at A2A receptors and a Ki of 45 μM at A1 receptors . This represents approximately 4.1-fold selectivity for A2A over A1. In contrast, caffeine, the prototypical non-selective methylxanthine, exhibits Ki values of approximately 44 μM (human) and 41 μM (rat) at A2A, and 41-50 μM at A1, yielding essentially no subtype selectivity [1].

Adenosine Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

In Vivo Functional Selectivity: DMPX Blockade of A2A- Versus A1-Mediated Responses

In DBA/2 mice, DMPX was 57-fold more potent at blocking hypothermia induced by the A2-preferring agonist NECA than at blocking hypothermia induced by the A1-selective agonist CHA. Similarly, DMPX was 11-fold more potent at blocking NECA-induced behavioral depression than CHA-induced behavioral depression [1]. This functional in vivo selectivity validates the in vitro binding selectivity and confirms that DMPX preferentially antagonizes A2A-mediated physiological responses under whole-animal conditions.

Behavioral Pharmacology In Vivo Selectivity Adenosine Agonist Challenge

Comparative In Vivo Antagonist Potency: DMPX Versus Caffeine in NECA and CHA Challenge Models

DMPX was 28-fold more potent than caffeine in blocking peripheral NECA-induced hypothermia and 15-fold more potent than caffeine in blocking central NECA-induced behavioral depression [1]. Against CHA-induced responses, DMPX was equipotent with caffeine for hypothermia but 2.5-fold more potent than caffeine for behavioral depression [1]. Motor stimulation ED50 for DMPX was 10 μmol/kg, slightly more potent than caffeine [1].

Comparative Pharmacology In Vivo Potency Behavioral Assay

Mechanistic Selectivity in Antidepressant Augmentation: DMPX (A2A) Versus DPCPX (A1)

In the forced swim test (FST) and tail suspension test (TST) in mice, co-administration of agomelatine (20 mg/kg) or tianeptine (15 mg/kg) with DMPX (3 mg/kg) significantly reduced immobility time, indicating enhanced antidepressant-like activity [1]. In contrast, co-administration with the selective A1 antagonist DPCPX (1 mg/kg) produced no significant enhancement [1]. The DMPX effect was not attributable to non-specific locomotor stimulation [1].

Depression Models Forced Swim Test Adenosine Receptor Subtype Selectivity

Oral Bioavailability Ranking: DMPX Among Six Prototypical A2A Antagonists

Among six prototypical A2A receptor antagonists evaluated in rats, DMPX and KW-6002 (istradefylline) exhibited the greatest oral bioavailability [1]. In contrast, SCH58261, MSX-2, and Ver-6623 demonstrated low or poor oral bioavailability in the same comparative study [1]. While SCH58261 showed superior in vitro A2A binding affinity (Ki = 4-5 nM) compared to DMPX (Ki ≈ 11,000 nM), its poor oral bioavailability limits its utility for in vivo oral dosing paradigms [1].

Pharmacokinetics Oral Bioavailability In Vivo Studies

Recommended Research Applications for DMPX Based on Validated Differentiation Evidence


In Vivo Behavioral Studies Requiring A2A-Selective Antagonism with Oral Dosing Feasibility

DMPX is appropriate for rodent behavioral pharmacology experiments where oral administration is preferred or required. Unlike high-affinity A2A antagonists such as SCH58261 and MSX-2, which exhibit poor oral bioavailability, DMPX demonstrates robust oral bioavailability in rats [1]. This property, combined with its established blood-brain barrier penetration , enables convenient oral dosing paradigms for chronic or repeated-administration studies without the confounding stress or variability of parenteral routes.

Dissecting A2A-Mediated from A1-Mediated Adenosine Signaling In Vivo

DMPX is a fit-for-purpose tool for studies requiring pharmacological dissection of A2A receptor contributions from A1 receptor contributions. Its 57-fold (peripheral) and 11-fold (central) functional selectivity for blocking A2A-agonist (NECA) responses over A1-agonist (CHA) responses in mice [2] provides a validated in vivo selectivity window. Researchers comparing DMPX effects against A1-selective antagonists like DPCPX can attribute differential outcomes to A2A-specific mechanisms.

Antidepressant Augmentation and Mood Disorder Mechanistic Studies

DMPX is the appropriate adenosine receptor antagonist for investigating A2A receptor contributions to antidepressant mechanisms. Co-administration of DMPX (3 mg/kg) with agomelatine or tianeptine significantly enhances antidepressant-like activity in the forced swim test and tail suspension test, whereas the A1-selective antagonist DPCPX produces no such enhancement [3]. This receptor-subtype-specific synergy supports the use of DMPX over DPCPX or non-selective antagonists in depression model studies.

Comparative Studies Requiring a Caffeine Analog with Defined Receptor Selectivity

DMPX serves as a structurally related but pharmacologically refined comparator to caffeine. In NECA challenge models, DMPX is 15-28× more potent than caffeine at blocking A2A-mediated responses [2], while exhibiting approximately 4-fold greater A2A/A1 binding selectivity . Researchers seeking to distinguish A2A-specific effects from the complex polypharmacology of caffeine should select DMPX as the more mechanistically interpretable xanthine-based tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMPX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.